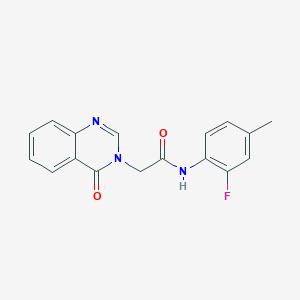![molecular formula C21H22N2O3S B7628469 N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide, commonly known as DMP 777, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. DMP 777 belongs to the class of sulfonylbenzamide compounds, and it has been shown to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
DMP 777 has been extensively studied for its potential therapeutic effects in various disease models. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In one study, DMP 777 was found to inhibit the production of inflammatory cytokines in a mouse model of arthritis, suggesting its potential use as an anti-inflammatory agent. In another study, DMP 777 was shown to induce apoptosis in cancer cells, indicating its potential as an anti-cancer agent. Additionally, DMP 777 has been shown to protect against neuronal damage in models of neurodegenerative diseases, suggesting its potential use as a neuroprotective agent.
Mechanism of Action
The exact mechanism of action of DMP 777 is not fully understood, but it is believed to act through multiple pathways. DMP 777 has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, leading to a decrease in inflammation. Additionally, DMP 777 has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Furthermore, DMP 777 has been shown to modulate the activity of ion channels, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
DMP 777 has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and protect against neuronal damage. Additionally, DMP 777 has been shown to modulate the activity of ion channels, leading to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DMP 777 in lab experiments is its potential therapeutic effects in various disease models. Additionally, DMP 777 has been shown to exhibit low toxicity, making it a safer alternative to other compounds. However, one of the limitations of using DMP 777 in lab experiments is its complex synthesis method, which can make it difficult to obtain pure and effective samples. Additionally, further studies are needed to fully understand the mechanism of action of DMP 777 and its potential side effects.
Future Directions
There are several future directions for research on DMP 777. One area of research is the development of more efficient synthesis methods to obtain pure and effective samples. Additionally, further studies are needed to fully understand the mechanism of action of DMP 777 and its potential side effects. Furthermore, future research could focus on the potential use of DMP 777 in combination with other compounds to enhance its therapeutic effects. Finally, additional studies are needed to determine the potential clinical applications of DMP 777 in the treatment of various diseases.
Synthesis Methods
The synthesis of DMP 777 involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 2,5-dimethylpyrrole in the presence of a palladium catalyst. The resulting intermediate is then subjected to a reduction reaction with sodium borohydride, followed by the reaction with 4-bromoaniline to yield the final product, DMP 777. The synthesis of DMP 777 is a complex process that requires careful attention to detail to ensure the purity and efficacy of the final product.
properties
IUPAC Name |
N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-14-5-12-19(27(4,25)26)13-20(14)21(24)22-17-8-10-18(11-9-17)23-15(2)6-7-16(23)3/h5-13H,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRSODGUCFWXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)C(=O)NC2=CC=C(C=C2)N3C(=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-pyridinylcarbonyl)amino]benzoate](/img/structure/B7628399.png)
![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)


![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)

![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)


![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)


